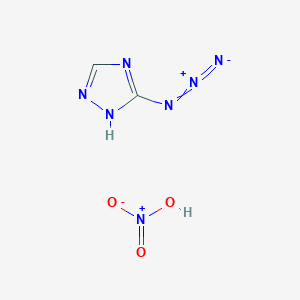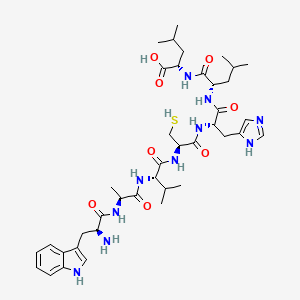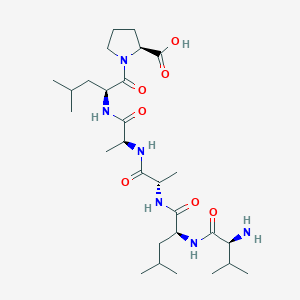
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a hexatriyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne can be synthesized through the reaction of hexa-1,3,5-triyne with methyltellurium reagents. The reaction typically involves the use of an aprotic solvent to facilitate the formation of the desired product . The reaction conditions often require a controlled environment to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The methyltellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies:
Wirkmechanismus
The mechanism of action of 1,6-Bis(methyltellanyl)hexa-1,3,5-triyne involves its ability to participate in chalcogen bonding, where the tellurium atoms act as electrophilic species towards nucleophilic regions in other molecules . This interaction can influence the reactivity and stability of the compound in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-1,3,5-triyne: A simpler compound without the methyltellanyl groups, used in the synthesis of carbon nanotubes.
1,6-Bis(methylsulfanyl)hexa-1,3,5-triyne: Similar structure but with sulfur atoms instead of tellurium, exhibiting different chemical properties and reactivity.
Uniqueness
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is unique due to the presence of tellurium atoms, which impart distinct electronic and chemical properties compared to its sulfur and selenium analogs. The tellurium atoms enhance the compound’s ability to participate in chalcogen bonding, making it valuable for specific applications in materials science and catalysis .
Eigenschaften
CAS-Nummer |
501330-21-8 |
|---|---|
Molekularformel |
C8H6Te2 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
1,6-bis(methyltellanyl)hexa-1,3,5-triyne |
InChI |
InChI=1S/C8H6Te2/c1-9-7-5-3-4-6-8-10-2/h1-2H3 |
InChI-Schlüssel |
DNKBTNQHHOLHMS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te]C#CC#CC#C[Te]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


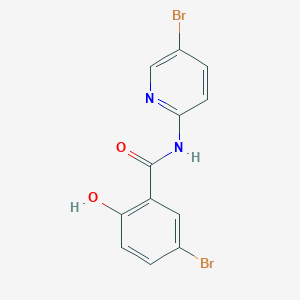
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
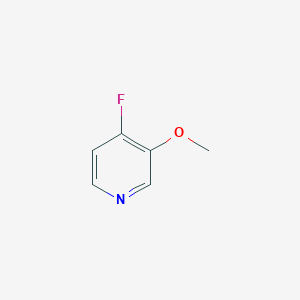
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
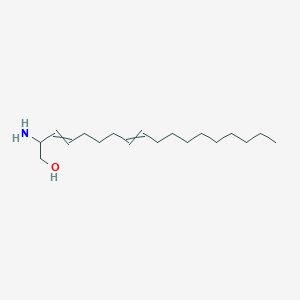
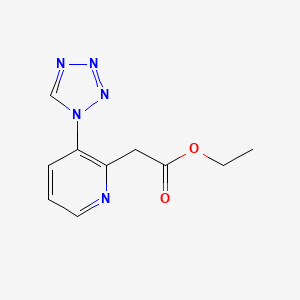
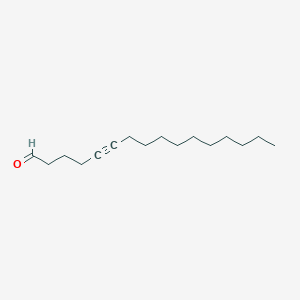
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
